![molecular formula C13H7ClO2S B1272089 1-氯萘并[2,1-b]噻吩-2-羧酸 CAS No. 85589-69-1](/img/structure/B1272089.png)

1-氯萘并[2,1-b]噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

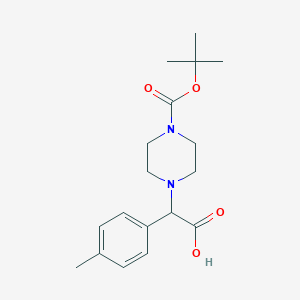

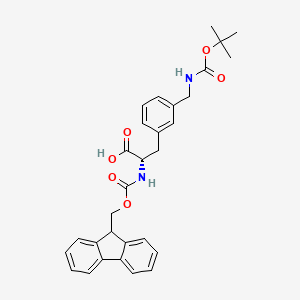

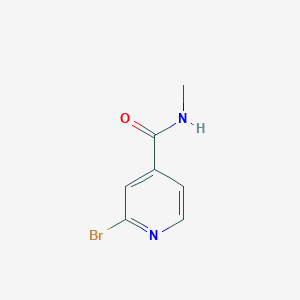

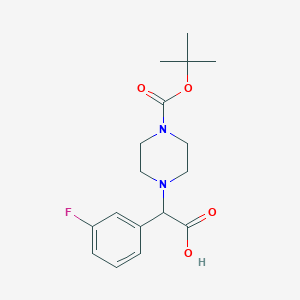

1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid is a compound that can be inferred to have a complex molecular structure involving a naphtho[2,1-b]thiophene core with a chloro substituent and a carboxylic acid functional group. While the provided abstracts do not directly describe this compound, they offer insights into related chemical reactions and structures that can help us understand the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that can undergo substitution and ring formation reactions. For instance, 2-chlorothiophene can be converted into dimer type products through reactions with Amberlyst 15 or 100% orthophosphoric acid, yielding various thiophenone derivatives . Although the synthesis of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid is not explicitly mentioned, similar synthetic strategies could potentially be applied, such as halogenation and carboxylation of naphtho[2,1-b]thiophene derivatives.

Molecular Structure Analysis

The molecular structure of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid would likely exhibit aromaticity due to the naphtho[2,1-b]thiophene core, with the chloro and carboxylic acid substituents influencing its electronic and steric properties. The presence of a thiophene ring can contribute to the compound's stability and reactivity, as seen in the formation of tetrahydro-2-thiophenone derivatives .

Chemical Reactions Analysis

Chemical reactions involving similar compounds show a variety of outcomes depending on the reagents and conditions used. For example, the reaction of 2-chlorothiophene can lead to the formation of dimer type products with different substituents . In the context of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid, one might expect it to undergo reactions typical of carboxylic acids, such as esterification or amidation, and electrophilic aromatic substitution reactions due to the chloro substituent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid are not detailed in the provided abstracts, we can hypothesize based on the properties of structurally related compounds. The presence of a carboxylic acid group suggests that it would have acidic properties and could form salts and esters. The chloro substituent may increase the compound's reactivity in nucleophilic substitution reactions. The aromatic nature of the naphtho[2,1-b]thiophene core would contribute to the compound's stability and potential for π-π interactions, which could affect its solubility and melting point.

科学研究应用

抗菌活性

1-氯萘并[2,1-b]噻吩-2-羧酸衍生物在抗菌应用中显示出潜力。El-Gaby等人(2002年)合成了含有磺胺基团的硫脲、肼和融合嘧啶衍生物,表明它们可能具有抗菌用途(El-Gaby, Micky, Taha, & El-Sharief, 2002)。同样,Kathiravan,Venugopal和Muthukumaran(2017年)合成了苯亚甲基衍生的苯并[b]-噻吩-2-羧酸,显示出良好的抗菌活性,特别针对甲氧西林耐药的金黄色葡萄球菌(Kathiravan, Venugopal, & Muthukumaran, 2017)。

荧光传感和农药去除

在环境科学领域,Zhao等人(2017年)展示了基于噻吩的金属有机框架(MOFs)用于荧光传感和农药去除。他们指出这些化合物在检测和去除环境污染物方面的效率(Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017)。

太阳能电池应用

Aïch,Lu,Beaupré,Leclerc和Tao(2012年)探索了1-氯萘烯和相关化合物在太阳能电池应用中的用途。他们在使用这些化合物的体异质结太阳能电池中实现了7.1%的功率转换效率,表明它们在光伏技术中的潜力(Aïch,Lu,Beaupré,Leclerc和Tao,2012年)。

太阳能电池中的纳米形态控制

同样,Nagarjuna,Bagui,Gupta和Singh(2017年)研究了氯萘烯衍生物在有机太阳能电池中的应用。他们的研究导致功率转换效率的提高,突显了这些化合物在太阳能技术中的重要性(Nagarjuna, Bagui, Gupta, & Singh, 2017)。

染料敏化太阳能电池

在染料敏化太阳能电池领域,Saji,Zong和Pyo(2010年)合成了聚(噻吩[3,4-b]噻吩-2-羧酸),显示出近红外吸收。这种化合物被用于染料敏化太阳能电池,表明它在太阳能应用中的潜力(Saji, Zong, & Pyo, 2010)。

安全和危害

属性

IUPAC Name |

1-chlorobenzo[e][1]benzothiole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO2S/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJKVJFNLILQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377288 |

Source

|

| Record name | 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |

CAS RN |

85589-69-1 |

Source

|

| Record name | 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

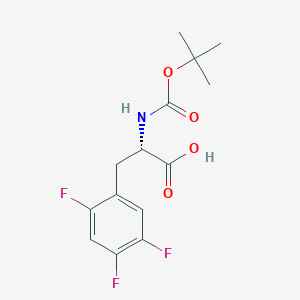

![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)